6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under acidic or basic conditions. The chloro and carboxamide groups are then introduced through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules. Its potential antiviral, antibacterial, and anticancer properties make it a subject of interest in medicinal chemistry.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be developed into drugs targeting specific diseases or conditions, leveraging its unique chemical structure.
Industry: Industrially, this compound can be utilized in the production of various chemicals, including dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in many industrial processes.
Mechanism of Action
The mechanism by which 6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
6-Chloro-N-(4-methyl-5-ethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
6-Chloro-N-(4-ethyl-5-ethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide stands out due to its specific arrangement of functional groups and the presence of both chloro and carboxamide groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-3-9-7(2)18-12(15-9)16-11(17)8-4-5-10(13)14-6-8/h4-6H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZSFKCOSITMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.